molecular formula C13H15NO3S B8310957 4-Acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one

4-Acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one

Cat. No. B8310957
M. Wt: 265.33 g/mol
InChI Key: WJKUDHXSJQWMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one is a useful research compound. Its molecular formula is C13H15NO3S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C13H15NO3S/c1-9(15)12-8-18-13(16)14(12)7-10-3-5-11(17-2)6-4-10/h3-6,12H,7-8H2,1-2H3

InChI Key

WJKUDHXSJQWMFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Preparation of (R)-4-acetyl-3-(4-methoxy-benzyl)-thiazolidin-2-one (A compound of Formula I): A dry three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer was charged with 0.805 L of a 3 M solution of methylmagnesium chloride in THF. The solution was purged with nitrogen and cooled to 0° C. In a separate flask, 3-(4-methoxy-benzyl)-2-oxo-thiazolidine-4-carboxylic acid methoxy-methyl-amide (250.0 g, 0.805 mol) was dissolved in 1.00 L of dry THF. The resulting solution was added to the solution of methyl magnesium chloride at a rate that maintained an internal reaction temperature less than 5° C. The reaction was monitored by HPLC and was considered complete upon the disappearance of starting material. The reaction mixture was slowly added to 1.00 L of a 10% citric acid solution at a rate that maintained a temperature of less than 25° C. The mixture was diluted with 0.90 L of water. The THF was removed by distillation at atmospheric pressure. The product was extracted with 2.5 L of ethyl acetate. The organic phase was separated, concentrated to a final volume of ˜800 mL and cooled to room temperature. A suspension was formed by the addition of 16 L of n-heptane. The suspension was stirred for 30 minutes. The resulting solid was isolated by filtration and was dried in a vacuum oven at 40° C. for 12 hours. Approximately 170 g of 4-acetyl-3-(4-methoxy-benzyl)-thiazolidin-2-one was obtained (80% yield). 1H NMR (300 MHz, DMSO) δ 7.14 (d, 8.9 Hz, 2H), 6.88 (d, 8.9 Hz, 2H), 4.48 (dd, J=9.4, 2.6 Hz, 1H), 4.27 (AB, JAB=15.2 Hz, ΔνAB=267.3 Hz, 2H), 3.72 (s, 3H), 3.62 (dd, J=11.9, 10.0 Hz, 1H), 3.37 (dd, J=11.8, 2.6 Hz, 1H), 2.19 (s, 3H). 13C NMR (75 MHz, DMSO) δ 26.9, 27.9, 47.2, 55.8, 66.0, 114.7, 129.1, 130.0, 159.4, 171.7, 205.1; [α]26.5D-56.0° (c=1.39, EtOH).
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Synthesis routes and methods II

Procedure details

A dry three-necked round bottom flask fitted with an internal temperature probe and a mechanical stirrer was charged with 0.805 L of a 3 M solution of methylmagnesium chloride in THF. The solution was purged with nitrogen and cooled to 0° C. In a separate flask, 3-(4-methoxy-benzyl)-2-oxo-thiazolidine-4-carboxylic acid methoxy-methyl-amide (250.0 g, 0.805 mol) was dissolved in 1.00 L of dry THF. The resulting solution was added to the solution of methyl magnesium chloride at a rate that maintained an internal reaction temperature less than 5° C. The reaction was monitored by HPLC and was considered complete upon the disappearance of starting material. The reaction mixture was slowly added to 1.00 L of a 10% citric acid solution at a rate that maintained a temperature of less than 25° C. The mixture was diluted with 0.90 L of water. The THF was removed by distillation at atmospheric pressure. The product was extracted with 2.5 L of ethyl acetate. The organic phase was separated, concentrated to a final volume of ˜800 mL and cooled to room temperature. A suspension was formed by the addition of 16 L of n-heptane. The suspension was stirred for 30 minutes. The resulting solid was isolated by filtration and was dried in a vacuum oven at 40° C. for 12 hours. Approximately 170 g of 4-acetyl-3-(4-methoxy-benzyl)-thiazolidin-2-one was obtained (80% yield). 1H NMR (300 MHz, DMSO) δ 7.14 (d, 8.9 Hz, 2H), 6.88 (d, 8.9 Hz, 2H), 4.48 (dd, J=9.4, 2.6 Hz, 1H), 4.27 (AB, JAB=15.2 Hz, ΔvAB=267.3 Hz, 2H), 3.72 (s, 3H), 3.62 (dd, J=11.9, 10.0 Hz, 1H), 3.37 (dd, J=11.8, 2.6 Hz, 1H), 2.19 (s, 3H). 13C NMR (75 MHz, DMSO) δ 26.9, 27.9, 47.2, 55.8, 66.0, 114.7, 129.1, 130.0, 159.4, 171.7, 205.1; [α]26.5D-56.00 (c=1.39, EtOH).
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